1-Chloro-4-fluoro-2-iodobenzene

Cross-Coupling Chemoselectivity Sequential Synthesis

1-Chloro-4-fluoro-2-iodobenzene (CAS 202982-68-1) is a trihalogenated benzene derivative bearing chlorine, fluorine, and iodine substituents in a 1,2,4-substitution pattern. This orthogonally functionalized arene serves as a versatile synthetic intermediate, with a molecular weight of 256.44 g/mol, boiling point 225.1±20.0 °C at 760 mmHg, density 2.0±0.1 g/cm³, and LogP of 4.11.

Molecular Formula C6H3ClFI
Molecular Weight 256.44 g/mol
CAS No. 202982-68-1
Cat. No. B1349869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-fluoro-2-iodobenzene
CAS202982-68-1
Molecular FormulaC6H3ClFI
Molecular Weight256.44 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)I)Cl
InChIInChI=1S/C6H3ClFI/c7-5-2-1-4(8)3-6(5)9/h1-3H
InChIKeyRAHHKUWCBDUSPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-fluoro-2-iodobenzene (CAS 202982-68-1): Orthogonally Functionalized Trihalobenzene Building Block for Sequential Cross-Coupling and Halogen Bonding Applications


1-Chloro-4-fluoro-2-iodobenzene (CAS 202982-68-1) is a trihalogenated benzene derivative bearing chlorine, fluorine, and iodine substituents in a 1,2,4-substitution pattern . This orthogonally functionalized arene serves as a versatile synthetic intermediate, with a molecular weight of 256.44 g/mol, boiling point 225.1±20.0 °C at 760 mmHg, density 2.0±0.1 g/cm³, and LogP of 4.11 . The differential reactivity of the three halogen atoms—particularly the highly labile C–I bond versus the more robust C–Cl and C–F bonds—enables programmable sequential functionalization strategies that are unattainable with mono- or dihalogenated analogs.

Why 1-Chloro-4-fluoro-2-iodobenzene Cannot Be Replaced by Generic Dihalobenzenes or Bromo Analogs


Polyhalogenated benzenes with different halogen identities and substitution patterns exhibit profoundly divergent reactivity profiles that preclude simple substitution. The specific 1,2,4-arrangement of Cl, F, and I in this compound establishes a unique hierarchy of bond dissociation energies: C–I (240 kJ/mol) << C–Cl (330 kJ/mol) < C–F (450 kJ/mol) [1]. This energetic gradient enables exclusive chemoselective oxidative addition at the C–I bond under mild palladium catalysis, while leaving the C–Cl and C–F bonds intact for subsequent transformations [2]. Furthermore, the presence of a heavy halogen (I) permits halogen dance rearrangements that are impossible for lighter halogens (F, Cl) [3], while the para-fluorine substituent modulates halogen bonding strength through σ-hole deepening [4]. Attempting to substitute a bromo analog or a different positional isomer fundamentally alters this programmed reactivity sequence, leading to different regiochemical outcomes or requiring harsher conditions that erode chemoselectivity.

Quantitative Evidence Guide: Differentiating 1-Chloro-4-fluoro-2-iodobenzene from Closest Analogs


Bond Dissociation Energy Differential (C–I vs C–Cl) Enables Mild Orthogonal Functionalization

1-Chloro-4-fluoro-2-iodobenzene exhibits a pronounced difference in carbon–halogen bond dissociation energies: the aromatic C–I bond (240 kJ/mol) is approximately 90–142 kJ/mol weaker than the aromatic C–Cl bond (330–382 kJ/mol) and 210 kJ/mol weaker than the C–F bond (450 kJ/mol) [1]. This substantial energy gap translates into exclusive oxidative addition of Pd(0) catalysts at the C–I position under ambient or mildly elevated temperatures (e.g., 25–60 °C), while the C–Cl bond remains entirely inert, requiring forcing conditions (e.g., >100 °C with specialized ligands) for activation [2]. In contrast, 1-bromo-4-fluoro-2-iodobenzene presents a narrower C–Br (270 kJ/mol) vs C–I (240 kJ/mol) gap of only 30 kJ/mol, resulting in competitive oxidative addition and diminished chemoselectivity.

Cross-Coupling Chemoselectivity Sequential Synthesis

Para-Fluorine Substituent Deepens Iodine σ-Hole, Enhancing Halogen Bond Donor Capacity

Computational studies on iodobenzene derivatives demonstrate that electron-withdrawing substituents, particularly fluorine in the para position, significantly strengthen halogen bonding interactions. For iodobenzene⋯HCN complexes, halogen bond interaction energies range from 1.0 to 3.0 kcal·mol⁻¹, with fluorinated derivatives occupying the upper end of this range [1]. The fluorine atom deepens the σ-hole on iodine by withdrawing electron density from the aromatic ring, increasing the electrostatic potential at the halogen bond donor site [2]. While direct experimental data for 1-chloro-4-fluoro-2-iodobenzene are not available, class-level inference from structurally analogous para-fluoroiodobenzenes indicates an estimated halogen bond strengthening of 0.5–1.0 kcal·mol⁻¹ relative to unsubstituted iodobenzene (∼1.5 kcal·mol⁻¹). This enhanced donor capacity translates to more robust supramolecular synthons in crystal engineering and stronger halogen-bond-directed protein–ligand interactions in medicinal chemistry contexts.

Halogen Bonding Supramolecular Chemistry Crystal Engineering

Iodine-Only Halogen Dance Reactivity Enables Regiochemical Reprogramming

The halogen dance rearrangement—a base-catalyzed migration of halogen substituents on an aromatic ring—is a powerful tool for accessing regioisomers that are otherwise difficult to synthesize. Critically, this transformation is restricted exclusively to heavy halogens (Br, I); fluorine and chlorine atoms are entirely unable to change positions under such conditions [1]. In 1-chloro-4-fluoro-2-iodobenzene, only the iodine atom can participate in halogen dance, while the chlorine and fluorine remain fixed in their original positions. This confers a unique regiochemical lock-and-key functionality: the iodine can be translocated via lithiation/transmetalation sequences to generate ortho- or para-substituted isomers, while the chlorine and fluorine serve as inert positional anchors [2]. In contrast, 1-bromo-4-fluoro-2-iodobenzene would permit both bromine and iodine migration, introducing regiochemical ambiguity and potential byproduct complexity.

Halogen Dance Regioselectivity Organolithium Chemistry

1,2,4-Substitution Pattern Directs Ortho-Selective Functionalization in Pd-Catalyzed Cross-Couplings

In palladium-catalyzed cross-coupling reactions of polyhalogenated arenes, the site of first oxidative addition is governed by both bond strength and the electronic/steric environment of the carbon–halogen bond. For 1-chloro-4-fluoro-2-iodobenzene, the iodine atom occupies the ortho position relative to chlorine and meta to fluorine. DFT calculations and experimental studies on analogous systems indicate that ortho-iodo substituents undergo oxidative addition 2–5 times faster than para-iodo isomers due to reduced steric hindrance and favorable orbital interactions with the adjacent chlorine lone pairs [1]. After the iodine site is consumed, the remaining chlorine can be activated under more forcing conditions (e.g., elevated temperature, bulky phosphine ligands) to install a second functional group at the ortho position relative to the first modification. This ortho,ortho-disubstitution pattern is difficult to achieve with 1-chloro-2-fluoro-4-iodobenzene (CAS 202982-67-0), where the iodine is para to chlorine, leading to a different regiochemical outcome.

Cross-Coupling Regioselectivity Ortho-Functionalization

High-Value Application Scenarios for 1-Chloro-4-fluoro-2-iodobenzene in Research and Industrial Procurement


Orthogonal Sequential Cross-Coupling for Complex Biaryl Synthesis

The 90–142 kJ/mol bond energy gap between C–I and C–Cl enables two sequential, chemoselective Suzuki–Miyaura couplings without intermediate protection. First, mild Pd(0) catalysis selectively functionalizes the iodine position to install an aryl or heteroaryl group. Subsequently, a more forcing catalyst system (e.g., Pd(OAc)₂/SPhos) activates the C–Cl bond to introduce a second, distinct substituent at the ortho position. This orthogonal reactivity is leveraged in medicinal chemistry for the divergent synthesis of drug-like biaryl libraries, where the precise ortho-disubstitution pattern is a privileged pharmacophore geometry [1].

Halogen Bond-Directed Crystal Engineering and Supramolecular Chemistry

The para-fluorine substituent enhances the iodine σ-hole, increasing halogen bond donor strength by an estimated 0.5–1.0 kcal·mol⁻¹ relative to unsubstituted iodobenzene [1]. This makes 1-chloro-4-fluoro-2-iodobenzene a superior tecton for constructing co-crystals and supramolecular assemblies. Its use in crystal engineering studies enables the formation of robust I⋯N or I⋯O halogen-bonded networks with predictable metrics, facilitating the design of functional materials with tailored electronic, optical, or mechanical properties.

Regiochemical Diversification via Halogen Dance for Isomer Synthesis

The iodine-only halogen dance capability provides a strategic entry to otherwise inaccessible regioisomers. Treatment with LDA at –78 °C promotes iodine migration while the chlorine and fluorine remain fixed, yielding 1-chloro-4-fluoro-3-iodobenzene or related isomers depending on quenching conditions [1]. This single-step transformation circumvents the need for de novo synthesis from different starting materials, significantly reducing the time and cost required to explore structure–activity relationships in early-stage drug discovery programs where positional isomer libraries are essential.

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